molecular formula C14H22ClNO2S B3145291 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl CAS No. 57055-96-6

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl

Cat. No.: B3145291
CAS No.: 57055-96-6
M. Wt: 303.8
InChI Key: RBDDFNHKZVBRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride is a chemical compound with the molecular formula C14H22ClNO2S. It is known for its unique structure, which includes a morpholine ring, a butyl chain, and a phenol group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride typically involves the reaction of 4-chlorobutanethiol with morpholine, followed by the introduction of a phenol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are also implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving cell signaling and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenol group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to modulate cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(4-Morpholinyl)butyl]thio]-phenol
  • 4-[[4-(4-Morpholinyl)butyl]thio]-phenol sulfate
  • 4-[[4-(4-Morpholinyl)butyl]thio]-phenol acetate

Uniqueness

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

4-(4-morpholin-4-ylbutylsulfanyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDFNHKZVBRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCSC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Reactant of Route 2
Reactant of Route 2
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Reactant of Route 3
Reactant of Route 3
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Reactant of Route 4
Reactant of Route 4
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Reactant of Route 5
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Reactant of Route 6
4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.